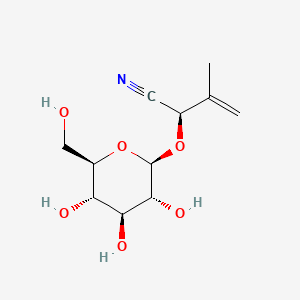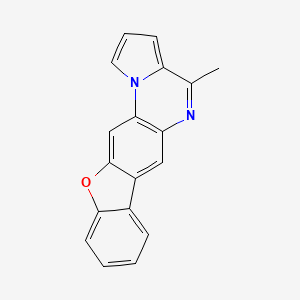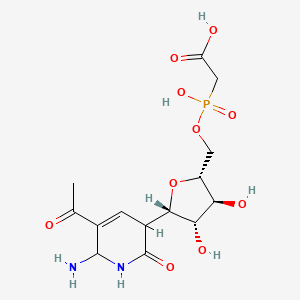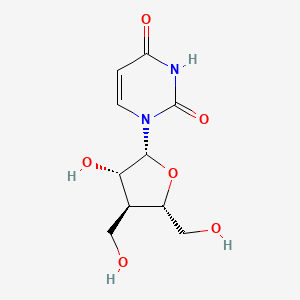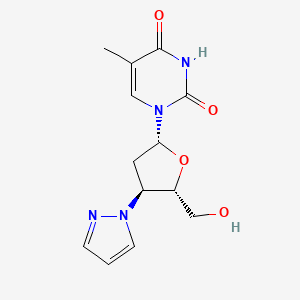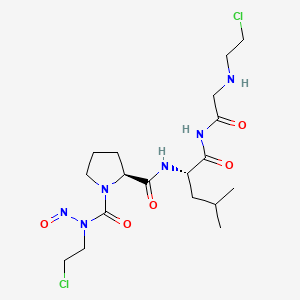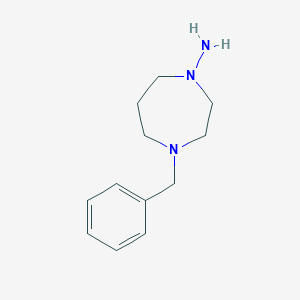
4-Benzyl-1,4-diazepan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-1,4-diazepan-1-amine is a chemical compound belonging to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. Its structure consists of a benzyl group attached to a 1,4-diazepane ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,4-diazepan-1-amine typically involves the following steps:
Reductive Amination: One common method is the reductive amination of 4-benzyl-1,4-diazepan-2-one with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Cyclization Reactions: Another approach involves the cyclization of appropriate linear precursors, such as N-benzyl-1,4-diaminobutane, under acidic or basic conditions to form the diazepane ring.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate hydrogenation steps, ensuring high efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of N-oxides.
Reduction: Reduction of this compound can be achieved using agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated benzyl derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products:
Oxidation: N-oxides of this compound
Reduction: Secondary amines
Substitution: Benzyl-substituted derivatives
科学研究应用
4-Benzyl-1,4-diazepan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its use in developing new therapeutic agents, particularly in the treatment of neurological disorders and as potential anti-cancer agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products.
作用机制
The mechanism of action of 4-Benzyl-1,4-diazepan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The diazepane ring structure allows for conformational flexibility, which is crucial for effective binding and activity.
相似化合物的比较
1,4-Diazepane: The parent compound without the benzyl group, used as a scaffold in medicinal chemistry.
4-Benzylpiperidine: A structurally similar compound with a six-membered ring, differing in its pharmacological profile.
Benzodiazepines: A class of psychoactive drugs with a benzene ring fused to a diazepine ring, widely used for their sedative and anxiolytic effects.
Uniqueness: 4-Benzyl-1,4-diazepan-1-amine is unique due to its seven-membered ring structure combined with a benzyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
属性
CAS 编号 |
6955-28-8 |
|---|---|
分子式 |
C12H19N3 |
分子量 |
205.30 g/mol |
IUPAC 名称 |
4-benzyl-1,4-diazepan-1-amine |
InChI |
InChI=1S/C12H19N3/c13-15-8-4-7-14(9-10-15)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,13H2 |
InChI 键 |
GHKWIACKPFWDCZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(C1)N)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



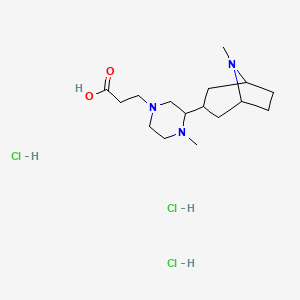
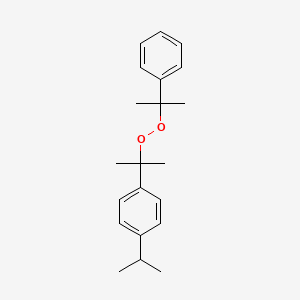
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)

